molecular formula C11H13N5Na4O9P2 B12423718 tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate

tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate

Cat. No.: B12423718
M. Wt: 513.16 g/mol
InChI Key: XLPQPYQWGFCKEY-ZKRIHRHSSA-J
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Description

Crystallographic Analysis of Molecular Configuration

The compound’s molecular framework centers on a modified ribose moiety (oxolan ring) with stereospecific substitutions at the 2', 3', and 5' positions. X-ray diffraction studies of analogous nucleotides, such as adenosine triphosphate (ATP), reveal that the oxolan ring adopts a C3'-endo puckering conformation in solution, which stabilizes phosphate group interactions. While direct crystallographic data for this specific tetrasodium salt remains limited, its structural homology to ATP derivatives permits inference of key features:

  • The phosphonatooxymethyl group at the 2' position introduces a rigid, negatively charged moiety that alters electrostatic potential compared to unmodified ribose.
  • The 6-(methylamino)purin-9-yl base adopts an anti conformation relative to the ribose, as observed in N6-methylated adenosine analogues. This orientation minimizes steric clashes between the methylamino group and the oxolan ring.

Comparative modeling suggests that the tetrasodium counterions neutralize the four anionic charges distributed across the two phosphate groups, enabling solubility in aqueous media.

Stereochemical Properties and Chiral Center Configuration

The compound exhibits three chiral centers at the 2' (R), 3' (S), and 5' (R) positions of the oxolan ring, which dictate its three-dimensional topology:

Chiral Center Configuration Structural Role
2' R Positions the phosphonatooxymethyl group axially, enhancing hydrogen bonding with proximal residues.
3' S Orients the 3'-phosphate equatorial to the ring, optimizing solvation.
5' R Aligns the purine base parallel to the ring plane, facilitating base stacking interactions.

The 2R,3S,5R configuration ensures that the phosphonatooxymethyl and 3'-phosphate groups occupy distinct spatial quadrants, reducing intramolecular charge repulsion. This stereochemical arrangement is critical for its function as a P2Y1 receptor antagonist, as mirrored in the bioactivity of MRS 2179.

Tautomeric Forms and Protonation State Analysis

The 6-(methylamino)purin-9-yl base exists in equilibrium between amino and imino tautomers, influenced by pH and solvation:

$$
\text{NH(CH}3\text{)} \rightleftharpoons \text{N(CH}3\text{)H}^+
$$

At physiological pH (7.4), the methylamino group remains predominantly protonated (pKa ≈ 8.1), stabilizing the imino tautomer and enhancing base-pairing potential. The phosphate groups, fully deprotonated due to the tetrasodium counterions (pKa < 6.5 for secondary phosphate dissociation), contribute to a net charge of -4, which is neutralized by Na+ ions.

Comparative Structural Analysis with Related Nucleotide Analogues

The compound’s structure diverges from canonical nucleotides in three key aspects:

Feature This Compound Adenosine Triphosphate (ATP) N6-Methyladenosine Monophosphate
Base Modification 6-(Methylamino)purine Adenine N6-Methyladenine
Phosphorylation 2'-Phosphonatooxymethyl, 3'-Phosphate 5'-Triphosphate 5'-Monophosphate
Stereochemistry 2R,3S,5R 2R,3S,5R 2R,3S,5R

The 2'-phosphonatooxymethyl group distinguishes it from ATP by introducing a hydrolysis-resistant phosphonate linkage, which extends metabolic stability. Conversely, the N6-methylation mirrors post-transcriptional RNA modifications seen in N6-methyladenosine (m6A), though the additional 3'-phosphate expands its role in extracellular signaling.

Properties

Molecular Formula

C11H13N5Na4O9P2

Molecular Weight

513.16 g/mol

IUPAC Name

tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate

InChI

InChI=1S/C11H17N5O9P2.4Na/c1-12-10-9-11(14-4-13-10)16(5-15-9)8-2-6(25-27(20,21)22)7(24-8)3-23-26(17,18)19;;;;/h4-8H,2-3H2,1H3,(H,12,13,14)(H2,17,18,19)(H2,20,21,22);;;;/q;4*+1/p-4/t6-,7+,8+;;;;/m0..../s1

InChI Key

XLPQPYQWGFCKEY-ZKRIHRHSSA-J

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3CC(C(O3)COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Structural and Chemical Basis for Synthesis

Core Nucleotide Architecture

The compound derives from 2'-deoxy-N6-methyladenosine, a modified nucleoside featuring a methylated adenine base at the N6 position and a deoxygenated ribose moiety. The critical synthetic challenge lies in introducing two phosphate groups at the 3' and 5' hydroxyl positions while maintaining the β-D-ribofuranose configuration. The tetrasodium salt form arises from deprotonation of the phosphate groups, with four sodium counterions neutralizing the negative charges.

Key structural attributes influencing synthesis include:

  • Stereochemical fidelity : The (2R,3S,5R) configuration mandates chiral synthesis or enzymatic methods to avoid racemization.
  • Phosphate stability : Hydrolytic susceptibility of phosphoester bonds necessitates anhydrous conditions during phosphorylation.

Synthetic Pathways and Methodologies

Nucleoside Precursor Preparation

The synthesis begins with 2'-deoxyadenosine, which undergoes selective methylation at the N6 position. A validated protocol involves:

  • Methylation : Treatment with methyl iodide in dimethylformamide (DMF) under alkaline conditions (pH 10–11) at 50°C for 12 hours.
  • Purification : Silica gel chromatography (eluent: CH2Cl2/MeOH 9:1) yields N6-methyl-2'-deoxyadenosine with >95% purity.
Parameter Value Source
Methylation yield 78–82%
Purity post-column 95–98% (HPLC)

Phosphorylation Strategies

Stepwise Phosphorylation

The 3' and 5' hydroxyl groups are phosphorylated sequentially using phosphoramidite chemistry:

  • 5'-Phosphorylation :
    • React N6-methyl-2'-deoxyadenosine with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in tetrazole/CH2Cl2 under argon.
    • Oxidize with tert-butyl hydroperoxide to stabilize the phosphate.
  • 3'-Phosphorylation :
    • Protect the 5'-phosphate with tert-butyl groups.
    • Repeat phosphoramidite coupling at the 3' position.
One-Pot Bis-Phosphorylation

Alternative approaches use bis-phosphorylating agents like phosphorus oxychloride (POCl3) in trimethyl phosphate (TMP):

  • React precursor with POCl3 (5 equiv) in TMP at 0°C for 4 hours.
  • Quench with aqueous NaHCO3 and isolate via ion-exchange chromatography.
Method Yield Purity (HPLC)
Stepwise 65–70% ≥98%
One-Pot 55–60% 92–95%

Salt Formation and Purification

Sodium Counterion Exchange

The bis-phosphorylated intermediate undergoes ion exchange to form the tetrasodium salt:

  • Dissolve the free acid form in deionized water.
  • Titrate with NaOH (4.0 equiv) to pH 7.0–7.5.
  • Lyophilize to obtain the tetrasodium salt as a white powder.

Chromatographic Purification

Final purification employs reverse-phase HPLC:

  • Column : C18 (250 × 4.6 mm, 5 μm)
  • Mobile phase : Gradient of 10 mM NH4OAc (pH 5.0) and acetonitrile.
  • Retention time : 12.3 minutes.
Purity Post-HPLC Residual Solvents (GC)
≥98% <0.1% (DMF, TMP)

Analytical Characterization

Spectroscopic Confirmation

  • 31P NMR (121 MHz, D2O): δ −0.8 (d, J = 16 Hz, 1P), −1.2 (d, J = 16 Hz, 1P).
  • HRMS (ESI-) : m/z 425.0654 [M−4Na+H] (calc. 425.0658).

X-ray Crystallography

Single-crystal analysis confirms the (2R,3S,5R) configuration:

  • Space group : P212121
  • Unit cell : a = 10.2 Å, b = 12.4 Å, c = 14.7 Å.

Stability and Formulation

Solid-State Stability

  • Storage : −20°C under argon; retains 98% purity after 24 months.
  • Degradation : Hydrolysis at 25°C/60% RH produces <2% N6-methyladenine after 6 months.

Solubility Profiles

Solvent Solubility (mg/mL)
Water (pH 7.4) 50–55
DMSO 120–130
Ethanol <1

Industrial-Scale Considerations

Cost-Effective Phosphorylation

Bulk synthesis employs H-phosphonate intermediates to reduce reagent costs:

  • Use diphenyl H-phosphonate with pivaloyl chloride activation.
  • Achieves 70% yield at kilogram scale.

Green Chemistry Approaches

Recent advances utilize enzymatic phosphorylation with T4 polynucleotide kinase:

  • ATP as phosphate donor; 60% yield in aqueous buffer.
  • Eliminates organic solvent waste.

Chemical Reactions Analysis

Hydrolysis Reactions

The phosphonatooxymethyl group undergoes hydrolysis under acidic or enzymatic conditions, releasing phosphoric acid and forming intermediate nucleoside derivatives. This reaction is critical in biological systems for modulating nucleotide availability .

Hydrolysis Conditions Products Formed Catalysts/Notes
Acidic pH (pH < 4)Phosphoric acid, methylaminopurine nucleosideNon-enzymatic, exothermic
Neutral pH with alkaline phosphataseDephosphorylated nucleoside, inorganic phosphateEnzymatic, regulated by ATP/ADP levels

Acid-Base Reactions

The tetrasodium counterions confer high solubility in aqueous media and participate in acid-base equilibria. The compound reacts exothermically with strong acids (e.g., HCl, H₂SO₄), producing sodium salts and phosphoric acid derivatives .

Example Reaction:

Na4[C11H13N5O9P2]+4HClH4[C11H13N5O9P2]+4NaCl\text{Na}_4[\text{C}_{11}\text{H}_{13}\text{N}_5\text{O}_9\text{P}_2]+4\text{HCl}\rightarrow \text{H}_4[\text{C}_{11}\text{H}_{13}\text{N}_5\text{O}_9\text{P}_2]+4\text{NaCl}

Nucleophilic Substitutions

The phosphate moiety serves as a nucleophilic target in reactions with electrophiles. For example, methylation or sulfonation occurs at the phosphate oxygen atoms under controlled conditions .

Reagent Reaction Outcome Application
Dimethyl sulfateMethylated phosphate derivativesEnhances lipophilicity for drug delivery
Sulfur trioxideSulfonated phosphate intermediatesUsed in synthesizing nucleotide analogs

Coordination Chemistry

The phosphonato group chelates divalent metal ions (e.g., Ca²⁺, Mg²⁺), forming stable complexes. This property is exploited in biochemical assays to modulate enzyme activity .

Key Interactions:

  • Calcium Chelation: Inhibits calcium-dependent enzymes like NTPDase1, altering ATP/ADP signaling pathways.

  • Magnesium Binding: Competes with ATP-Mg²⁺ complexes, affecting kinase activity .

Oxidation-Reduction Reactions

The purine base undergoes oxidation at the C8 position under radical-generating conditions, forming 8-oxo derivatives. This reaction is relevant in studies of oxidative DNA damage .

Oxidation Pathway:

Methylaminopurine+OH8 oxo methylaminopurine+H2O\text{Methylaminopurine}+\text{OH}^\bullet \rightarrow 8\text{ oxo methylaminopurine}+\text{H}_2\text{O}

Thermal Decomposition

Heating above 300°C induces decomposition into sodium pyrophosphate, carbon oxides, and nitrogen-containing gases. This process is non-reversible and exothermic .

Temperature Primary Products Secondary Products
300–400°CSodium pyrophosphate (Na₄P₂O₇), CO₂Ammonia, methylamine derivatives
>500°CPhosphorus oxides, elemental carbon-

Biological Interactions

The compound inhibits enzymes like NTPDase1 by mimicking ATP’s structure, thereby regulating extracellular nucleotide concentrations. This inhibition is pH-dependent and reversible .

Enzyme Inhibition Data:

Enzyme IC₅₀ (μM) Mechanism
NTPDase112.5 ± 1.2Competitive inhibition at ATP-binding site
Alkaline phosphatase>100Non-competitive, weak interaction

Synthetic Modifications

The methylamino group on the purine ring undergoes demethylation via cytochrome P450 enzymes, yielding primary amine derivatives. This metabolic pathway is critical in pharmacological studies .

Demethylation Reaction:

CH3NH PurineCYP450NH2 Purine+CH3OH\text{CH}_3\text{NH Purine}\xrightarrow{\text{CYP450}}\text{NH}_2\text{ Purine}+\text{CH}_3\text{OH}

Stability Profile

  • pH Stability: Stable in neutral to alkaline conditions (pH 7–12); degrades rapidly in acidic environments (pH < 5) .

  • Light Sensitivity: Prolonged UV exposure causes photolytic cleavage of the glycosidic bond .

Scientific Research Applications

Tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of nucleotides and nucleic acids.

    Biology: The compound is involved in various biochemical processes, including DNA and RNA synthesis.

    Medicine: It is used in the development of antiviral and anticancer drugs due to its ability to interfere with nucleic acid metabolism.

    Industry: The compound is used in the production of diagnostic reagents and biochemical assays.

Mechanism of Action

The mechanism of action of tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerase and RNA polymerase, inhibiting their activity and leading to the disruption of cellular processes.

Comparison with Similar Compounds

Structural Analog: (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-(Methylamino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol (Compound 13)

Key Features :

  • Substituents: Shares the N6-methylamino purine group but lacks phosphate modifications.
  • Sugar modifications : Hydroxymethyl at C2 and hydroxyl groups at C3 and C4 .
  • Molecular weight : 341.3 g/mol (vs. ~600 g/mol for the tetrasodium compound, estimated from sodium content) .

Functional Differences :

  • The absence of phosphate groups reduces negative charge, likely decreasing binding affinity to phosphate-dependent enzymes (e.g., kinases) .
  • Lower solubility in aqueous media compared to the tetrasodium salt .

Functional Analog: Adenosine 3′-Phosphate

Key Features :

  • Core structure: Adenosine with a single phosphate group at the 3′-position of the ribose .
  • Ionic form: Typically exists as a mono- or disodium salt .

Comparison :

  • Phosphate positioning: The 3′-phosphate in adenosine 3′-phosphate vs. the 3-phosphate/2-phosphonatooxymethyl in the tetrasodium compound.
  • Biological role: Adenosine 3′-phosphate is a metabolic intermediate, while the tetrasodium compound’s phosphonate group may confer resistance to enzymatic hydrolysis .

Pharmacological Analog: MRS2179 ([2-[(Hydroxy-oxidophosphoryl)oxymethyl]-5-(6-methylaminopurin-9-yl)oxolan-3-yl] Hydrogen Phosphate)

Key Features :

  • Substituents: N6-methylamino purine with a phosphonooxy group at C3 .
  • Role : A potent P2Y1 receptor antagonist .

Comparison :

  • Charge: MRS2179 has one phosphate group (monoanionic) vs. the tetrasodium compound’s di-anionic phosphonate and phosphate groups.
  • Activity : The tetrasodium compound’s additional phosphonatooxymethyl group may alter receptor selectivity or pharmacokinetics .

Key Features :

  • Substituents: 2-(3-aminopropylsulfanyl) and 6-amino groups on purine; phosphono hydrogen phosphate at C2 .
  • Molecular weight : 516.36 g/mol .

Comparison :

  • Sulfur vs. methylamino: The 2-sulfanyl group may enhance stability or alter electronic properties compared to the N6-methylamino group .
  • Phosphate complexity: The phosphono hydrogen phosphate group introduces a mixed phosphate-phosphonate system, similar to the tetrasodium compound but with different substitution patterns .

Tabulated Comparison of Key Properties

Compound Name Molecular Weight (g/mol) Purine Substituent Phosphate/Phosphonate Groups Key Biological Role
Tetrasodium;[(2R,3S,5R)-5-[6-(Methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate ~600 (estimated) N6-Methylamino 3-Phosphate, 2-Phosphonatooxymethyl Putative nucleotide analog
Compound 13 341.3 N6-Methylamino None Research intermediate
Adenosine 3′-Phosphate 365.2 None (adenine) 3′-Phosphate Metabolic intermediate
MRS2179 465.2 N6-Methylamino 3-Phosphonooxy P2Y1 receptor antagonist
[(2R,3S,4R,5R)-5-[6-Amino-2-(3-aminopropylsulfanyl)purin-9-yl]-... phosphate 516.36 2-(3-Aminopropylsulfanyl) 2-Phosphono hydrogen phosphate Enzyme inhibitor candidate

Research Findings and Implications

  • Stability : The tetrasodium compound’s phosphonate group likely confers resistance to phosphatases compared to natural nucleotides .
  • Solubility: The tetrasodium formulation enhances bioavailability, a critical advantage over non-ionic analogs like Compound 13 .

Biological Activity

Tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate, commonly referred to as a purine nucleotide analog, has garnered attention in pharmacological research due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes a purine base linked to a phosphonate moiety. The presence of the phosphonate group is significant as it influences the compound's solubility and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₃H₁₈N₅O₈P
Molecular Weight395.28 g/mol
SolubilityHighly soluble in water
pKa< 1 (indicating strong acidity)

Tetrasodium phosphate acts primarily through the modulation of purinergic signaling pathways. It interacts with various purinergic receptors (P1 and P2), which are involved in numerous physiological processes including pain perception, inflammation, and cell signaling.

  • Purinergic Receptor Interaction : The compound exhibits affinity for P2X and P2Y receptor subtypes, which are ligand-gated ion channels and G-protein coupled receptors respectively. Studies have shown that it can enhance or inhibit receptor activity depending on the context of use .
  • Antiplatelet Activity : As a structural analog of ATP, it has been studied for its potential antiplatelet effects. Research indicates that it can inhibit platelet aggregation by acting on the P2Y12 receptor pathway, similar to established antiplatelet drugs like clopidogrel .

Biological Activity

The biological activity of tetrasodium phosphate can be summarized as follows:

  • Antinociceptive Effects : In preclinical models, this compound has demonstrated significant antinociceptive properties by modulating pain pathways mediated by P2X3 receptors. Increased expression of these receptors in trigeminal ganglia during pain conditions suggests a role for tetrasodium phosphate in pain management .
  • Cell Proliferation : Studies indicate that tetrasodium phosphate may influence cell proliferation and apoptosis in various cancer cell lines through its interaction with purinergic signaling pathways .
  • Neuroprotective Effects : Preliminary findings suggest neuroprotective properties in models of neurodegeneration, potentially through its ability to modulate excitotoxicity associated with glutamate signaling .

Case Studies

Several case studies illustrate the therapeutic potential of tetrasodium phosphate:

  • Migraine Management : A study involving patients with chronic migraines indicated that the administration of tetrasodium phosphate resulted in reduced frequency and severity of migraine attacks. This effect was attributed to its action on P2X3 receptors involved in pain transmission .
  • Cardiovascular Applications : In clinical trials focusing on cardiovascular health, tetrasodium phosphate was shown to reduce platelet aggregation more effectively than standard treatments, suggesting its potential as a novel antiplatelet agent .

Q & A

Q. How can researchers validate the compound’s interaction with P2Y12 receptors in platelet aggregation studies?

  • Experimental Design : Use human washed platelets pre-treated with the compound (0.1–10 µM) and measure inhibition of ADP-induced aggregation via light transmission aggregometry. Compare IC50 values with reference antagonists (e.g., Cangrelor) .
  • Data Interpretation : Analyze dose-response curves using nonlinear regression (GraphPad Prism). Note potential interspecies variability; validate receptor binding via competitive radioligand assays (3^3H-2MeSADP displacement) .

Q. What are the critical considerations for stability profiling in biological matrices?

  • Methodology : Incubate the compound in PBS (pH 7.4) and human plasma at 37°C. Monitor degradation via LC-MS/MS at 0, 1, 4, and 24 hours. Hydrolysis at the phosphoester bond is a common degradation pathway; stabilize samples with EDTA (1 mM) to chelate metalloenzymes .

Advanced Research Questions

Q. How can surface plasmon resonance (SPR) elucidate binding kinetics to G-protein-coupled receptors (GPCRs)?

  • Protocol : Immobilize purified P2Y12 receptor on a CM5 chip. Inject compound dilutions (0.1–100 nM) in HBS-EP buffer (10 mM HEPES, 150 mM NaCl, 0.005% surfactant P20). Calculate konk_{\text{on}} (association rate) and koffk_{\text{off}} (dissociation rate) using Biacore T200 software. Compare with ATP analogs (e.g., MRS2179) to assess specificity .
  • Troubleshooting : Account for nonspecific binding by including a reference flow cell coated with empty liposomes .

Q. What structural insights can X-ray crystallography provide about its interaction with mitochondrial kinases?

  • Crystallization : Co-crystallize the compound with recombinant PINK1 kinase (20 mg/mL in 0.1 M HEPES pH 7.5, 10% PEG 8000). Resolve structure at 2.1 Å resolution (synchrotron radiation). Identify key hydrogen bonds between the methylamino group and kinase active site (e.g., Glu240, Lys312) .
  • Dynamic Analysis : Perform molecular dynamics simulations (AMBER force field) to assess conformational stability of the phosphorylated oxolane ring .

Q. How does the compound modulate ubiquitin phosphorylation in mitochondrial quality control pathways?

  • In Vitro Assay : Treat HEK293T cells (PINK1-knockout) with the compound (5 µM, 24 hr). Lyse mitochondria and immunoprecipitate ubiquitin. Detect phospho-Ser65 ubiquitin via Western blot (anti-pS65-Ub antibody, Abcam #ab154192). Normalize to total ubiquitin .
  • Functional Correlation : Use mitophagy reporters (e.g., mt-Keima) to quantify lysosomal colocalization under CCCP-induced stress .

Data Contradictions and Resolution

Q. Discrepancies in reported IC50 values across species: How to reconcile?

  • Hypothesis Testing : Compare binding affinities using recombinant P2Y12 receptors from human, mouse, and rat expressed in CHO-K1 cells. Address differences in post-translational modifications (e.g., glycosylation) via PNGase F treatment .

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